molecular formula C6H7N3OS B2798691 N-(6-Sulfanylpyridazin-3-yl)acetamide CAS No. 77780-69-9

N-(6-Sulfanylpyridazin-3-yl)acetamide

Cat. No.: B2798691
CAS No.: 77780-69-9
M. Wt: 169.2
InChI Key: GISPVUDCHXIGDN-UHFFFAOYSA-N
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Description

N-(6-Sulfanylpyridazin-3-yl)acetamide: is a chemical compound known for its diverse properties and applications in scientific research. It is used in various fields such as drug development, catalyst synthesis, and material science. The compound features a pyridazine ring with a mercapto group at the 6-position and an acetamide group at the 3-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Sulfanylpyridazin-3-yl)acetamide typically involves the reaction of 6-chloropyridazine with thiourea to form 6-mercaptopyridazine, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(6-Sulfanylpyridazin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Sulfanylpyridazin-3-yl)acetamide is widely used in scientific research due to its versatile properties:

    Chemistry: It serves as a building block for synthesizing more complex molecules and catalysts.

    Biology: The compound is used in studying enzyme interactions and protein modifications.

    Industry: The compound is utilized in material science for developing new materials with unique properties

Comparison with Similar Compounds

  • N-(6-methoxypyridin-3-yl)acetamide
  • N-(6-aminopyridazin-3-yl)acetamide
  • N-(6-chloropyridazin-3-yl)acetamide

Comparison: N-(6-Sulfanylpyridazin-3-yl)acetamide is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the mercapto group allows for the formation of disulfide bonds, which is not possible with methoxy or amino groups. This unique feature makes it particularly valuable in applications requiring thiol reactivity .

Properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c1-4(10)7-5-2-3-6(11)9-8-5/h2-3H,1H3,(H,9,11)(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISPVUDCHXIGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=S)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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